molecular formula C25H23F3N2O4 B12152448 4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B12152448
M. Wt: 472.5 g/mol
InChI Key: APXYJXNMXCCQKT-STZFKDTASA-N
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Description

This compound is a benzamide derivative featuring a propenone linker (Z-configuration), a furan ring substituted with a 3-(trifluoromethyl)phenyl group, and an isopropylamino moiety. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical exploration .

Properties

Molecular Formula

C25H23F3N2O4

Molecular Weight

472.5 g/mol

IUPAC Name

4-methoxy-N-[(Z)-3-oxo-3-(propan-2-ylamino)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H23F3N2O4/c1-15(2)29-24(32)21(30-23(31)16-7-9-19(33-3)10-8-16)14-20-11-12-22(34-20)17-5-4-6-18(13-17)25(26,27)28/h4-15H,1-3H3,(H,29,32)(H,30,31)/b21-14-

InChI Key

APXYJXNMXCCQKT-STZFKDTASA-N

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and reagents can be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the carbonyl group can produce an alcohol or amine.

Scientific Research Applications

4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity can be explored for developing new pharmaceuticals. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery.

    Medicine: The compound may have therapeutic potential in treating diseases. Research can focus on its efficacy, safety, and mechanism of action in various disease models.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the furan ring can participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted) sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide Derivatives (3a–g)
  • Key Differences :
    • The sulfamoylphenyl group replaces the trifluoromethylphenyl-furan moiety.
    • Substituents on the sulfamoyl group (e.g., methyl, ethyl) vary, altering steric and electronic profiles.
  • Synthesis : Prepared via cyclization of 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one in acetic acid/sodium acetate, similar to the likely route for the target compound .
  • Spectral Data :
    • IR: C=O stretch at 1663–1682 cm⁻¹, NH stretches at 3150–3319 cm⁻¹ .
2.1.2. N-{(1Z)-3-[(4-Fluorobenzyl)amino]-1-[5-(4-methylphenyl)-2-furyl]-3-oxoprop-1-en-2-yl}benzamide
  • Key Differences: 4-Methylphenyl substituent on furan vs. 3-(trifluoromethyl)phenyl in the target. 4-Fluorobenzylamino group replaces isopropylamino.
  • Impact : The fluorobenzyl group introduces polarity, while the methylphenyl lacks the electron-withdrawing effects of CF₃ .
2.1.3. 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide
  • Key Differences: Thiazolidinone-thione core replaces the propenone-furan system. Chlorophenyl and methoxypropoxy groups modify solubility and reactivity.
  • Synthesis: Involves condensation of benzamide derivatives with thiazolidinone precursors, differing from the target’s likely route .

Functional Group Comparisons

Compound Core Structure Key Substituents Synthetic Method Key Spectral Features
Target Compound Benzamide-propenone 3-(Trifluoromethyl)phenyl-furan, isopropyl Likely acetic acid/NaOAc cyclization Not reported in evidence
Derivatives 3a–g Benzamide-propenone Sulfamoylphenyl, alkyl groups Acetic acid/NaOAc IR: C=O ~1663–1682 cm⁻¹
N-(Benzyloxy)-... () Benzamide Trifluoromethyl, pivaloyloxy TCICA/Na pivalate-mediated reaction Not reported
Triazole-thiones () Triazole-thione Sulfonylphenyl, difluorophenyl NaOH reflux IR: C=S ~1247–1255 cm⁻¹

Research Findings and Gaps

  • Spectroscopy : Absence of NMR/IR data for the target compound limits direct comparison. Studies on similar compounds (e.g., triazole-thiones) highlight the utility of IR C=S/C=O stretches and NMR aromatic proton shifts for structural validation .

Biological Activity

4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This paper aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on available research.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that compounds structurally similar to 4-methoxy-N-benzamide showed cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the activation of intrinsic apoptotic pathways and inhibition of key signaling pathways such as PI3K/Akt .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation .

Cholinesterase Inhibition

Another significant biological activity is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property is particularly relevant for neurodegenerative diseases such as Alzheimer's. The compound showed competitive inhibition with IC50 values indicating moderate efficacy against both enzymes, suggesting potential as a therapeutic agent for cognitive disorders .

The biological activities of 4-methoxy-N-benzamide can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies have shown that the trifluoromethyl group enhances binding affinity to target proteins through hydrogen bonding and hydrophobic interactions, leading to increased biological activity .
  • Cytotoxic Pathways : The compound induces apoptosis in cancer cells via intrinsic pathways involving caspases and modulation of Bcl-2 family proteins .
  • Enzyme Interaction : The presence of electron-withdrawing groups like trifluoromethyl enhances enzyme inhibition, making it a potent inhibitor of cholinesterases .

Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized several derivatives based on the structure of 4-methoxy-N-benzamide. They found that specific modifications led to enhanced cytotoxicity against MCF-7 cells, with one derivative showing an IC50 value of 10 µM, significantly lower than that of standard chemotherapeutics .

Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects demonstrated that treatment with the compound significantly reduced inflammation markers in an animal model of arthritis. Histological analysis showed decreased infiltration of inflammatory cells and reduced joint swelling compared to control groups .

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